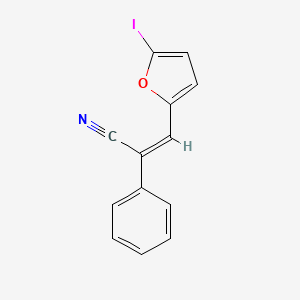
3-(5-iodo-2-furyl)-2-phenylacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-iodo-2-furyl)-2-phenylacrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as IFPA and is a member of the acrylonitrile family of compounds. IFPA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
科学研究应用
IFPA has been studied for its potential applications in various areas, including cancer treatment, anti-inflammatory activity, and antimicrobial activity. Studies have shown that IFPA has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. IFPA has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, IFPA has been shown to have antimicrobial activity against various bacteria and fungi.
作用机制
The mechanism of action of IFPA is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. IFPA has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. IFPA has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
IFPA has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation, and inhibiting angiogenesis. IFPA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. IFPA has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, IFPA has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels.
实验室实验的优点和局限性
IFPA has several advantages for lab experiments, including its potent anticancer activity, anti-inflammatory activity, and antimicrobial activity. IFPA has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, IFPA has some limitations for lab experiments, including its low solubility in water and its instability under acidic conditions.
未来方向
There are several future directions for the research on IFPA, including exploring its potential applications in combination therapy for cancer treatment, investigating its potential applications in other areas such as neurodegenerative diseases and cardiovascular diseases, and developing more stable and water-soluble analogs of IFPA. In addition, further studies are needed to elucidate the mechanism of action of IFPA and its potential side effects in vivo.
Conclusion:
In conclusion, IFPA is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. IFPA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. IFPA has several advantages for lab experiments, including its potent anticancer activity, anti-inflammatory activity, and antimicrobial activity. However, IFPA has some limitations for lab experiments, including its low solubility in water and its instability under acidic conditions. Further studies are needed to explore the potential applications of IFPA and to elucidate its mechanism of action and potential side effects in vivo.
合成方法
IFPA can be synthesized using various methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura cross-coupling reaction. In the Knoevenagel condensation reaction, 5-iodo-2-furaldehyde and 2-phenylacetonitrile are reacted in the presence of a base such as sodium methoxide to form IFPA. In the Suzuki-Miyaura cross-coupling reaction, 5-iodo-2-furaldehyde is reacted with phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound, which is then reacted with acrylonitrile to form IFPA.
属性
IUPAC Name |
(Z)-3-(5-iodofuran-2-yl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8INO/c14-13-7-6-12(16-13)8-11(9-15)10-4-2-1-3-5-10/h1-8H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPFQFFFVZIRFP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-iodofuran-2-yl)-2-phenylprop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


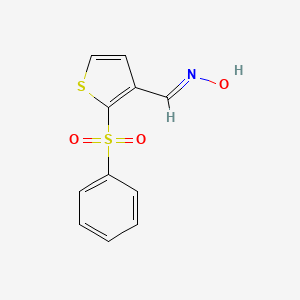


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)
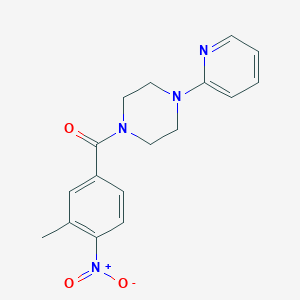

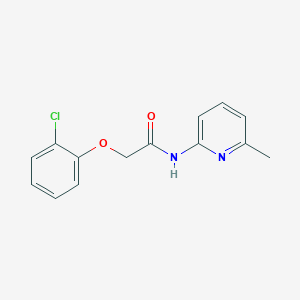
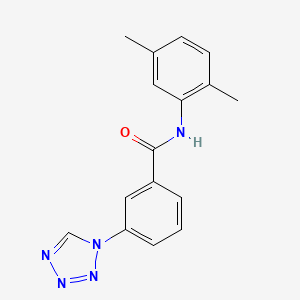
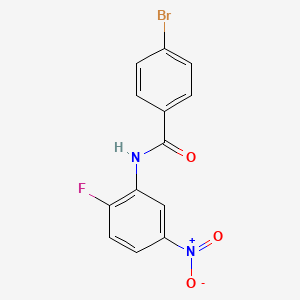
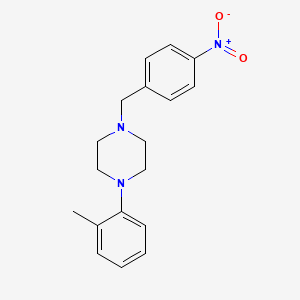
![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5798194.png)
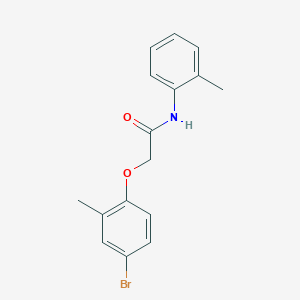
![4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5798201.png)